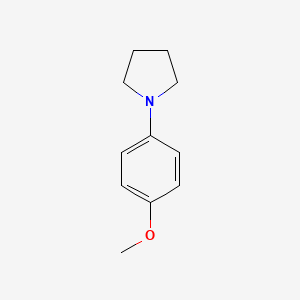

1-(4-Methoxyphenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGHYJTYYXOIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203120 | |

| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54660-04-7 | |

| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054660047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)pyrrolidine is a significant N-arylpyrrolidine scaffold that serves as a crucial building block in the development of various biologically active compounds. The pyrrolidine moiety is a ubiquitous structural motif in a wide array of pharmaceuticals and natural products, prized for its conformational rigidity and its ability to engage in key binding interactions with biological targets. The incorporation of a 4-methoxyphenyl group can modulate a compound's pharmacokinetic and pharmacodynamic properties, influencing factors such as metabolic stability, receptor affinity, and cell permeability. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and an examination of the chemical principles underpinning each approach.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several key bond disconnections that form the basis of the most common synthetic strategies. The primary disconnection is the C-N bond between the aromatic ring and the pyrrolidine nitrogen. This leads to three main strategic approaches:

-

Alkylation of p-anisidine: This approach involves the formation of the pyrrolidine ring by alkylating the primary amine of p-anisidine with a suitable four-carbon electrophile.

-

N-Arylation of pyrrolidine: This strategy focuses on forming the aryl-nitrogen bond by coupling pyrrolidine with a 4-methoxyphenyl electrophile.

-

Reductive Amination: A less direct, but viable, approach involves the reaction of a 1,4-dicarbonyl compound or a related precursor with p-anisidine followed by reductive cyclization.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathways and Methodologies

This section details the most prevalent and effective methods for the synthesis of this compound, providing a comparative analysis of their advantages and limitations.

Route 1: N-Alkylation of p-Anisidine with 1,4-Dihalobutanes

This classical and straightforward approach involves a double nucleophilic substitution reaction between p-anisidine and a 1,4-dihalobutane, typically 1,4-dibromobutane or 1,4-dichlorobutane. The reaction proceeds in a stepwise manner, with the initial intermolecular alkylation of the amine followed by an intramolecular cyclization to form the pyrrolidine ring.

Mechanism: The primary amine of p-anisidine first acts as a nucleophile, attacking one of the electrophilic carbons of the 1,4-dihalobutane to displace a halide ion. The resulting N-(4-halobutyl)-4-methoxyaniline intermediate then undergoes an intramolecular SN2 reaction, where the secondary amine attacks the terminal carbon bearing the second halide, to form the five-membered pyrrolidine ring. A base is typically required to neutralize the hydrogen halide formed during the reaction and to facilitate the final cyclization step.

Caption: N-Alkylation of p-Anisidine with 1,4-Dibromobutane.

Experimental Protocol (Conventional Heating):

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-anisidine (1.0 equiv.) and sodium carbonate (2.2 equiv.) in ethanol.

-

To the stirred solution, add 1,4-dichlorobutane (1.1 equiv.) dropwise.[1]

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography.

Experimental Protocol (Microwave-Assisted):

-

In a 10 mL microwave reactor vial, combine p-anisidine (1.0 mmol), 1,4-dibromobutane (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Add 5 mL of water to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150°C for 15-20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Extract the reaction mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Causality and Field Insights:

-

Choice of Dihalide: While 1,4-dibromobutane is more reactive than 1,4-dichlorobutane, the latter is often more cost-effective for large-scale syntheses.[1]

-

Base: An inorganic base like potassium or sodium carbonate is crucial to neutralize the HBr or HCl generated, driving the reaction to completion.

-

Solvent: Ethanol is a common choice for conventional heating due to its polarity and ability to dissolve the reactants. Water is an excellent solvent for microwave-assisted synthesis, offering efficient heat transfer and being environmentally benign.

-

Microwave vs. Conventional Heating: Microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes and often leading to higher yields.

Route 2: N-Arylation of Pyrrolidine

This approach involves the formation of the C-N bond between the pre-formed pyrrolidine ring and a 4-methoxyphenyl group. Two primary methods are employed for this transformation: Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines. This method is highly versatile and tolerates a wide range of functional groups.

Mechanism: The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., 4-bromoanisole or 4-chloroanisole) to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of pyrrolidine, followed by deprotonation by a base, generates a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the desired product and regenerates the Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base such as sodium tert-butoxide (1.4 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add 4-bromoanisole (1.0 equiv.) and pyrrolidine (1.2 equiv.) dissolved in an anhydrous solvent like toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Causality and Field Insights:

-

Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos are often highly effective for coupling with less reactive aryl chlorides.[2]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the catalytic cycle.

-

Aryl Halide: Aryl bromides are generally more reactive than aryl chlorides, but the latter are more economical. The choice often depends on a balance of reactivity and cost.

SNAr is a viable pathway when the aromatic ring is activated by electron-withdrawing groups. In the case of 4-methoxyanisole derivatives, the methoxy group is electron-donating, making standard SNAr challenging. However, using a highly activated substrate like 4-fluoroanisole can facilitate the reaction, as fluoride is an excellent leaving group in SNAr.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic pyrrolidine attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the final product.

Experimental Protocol (Microwave-Assisted):

-

In a microwave-safe vial, combine 4-fluoroanisole (1.0 equiv.), pyrrolidine (1.5 equiv.), and a base such as potassium carbonate (2.0 equiv.) in a polar aprotic solvent like DMSO or DMF.[3]

-

Seal the vial and heat the mixture in a microwave reactor at a temperature ranging from 150-200 °C for 10-30 minutes.[3]

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Causality and Field Insights:

-

Leaving Group: Fluorine is the most effective leaving group among the halogens for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the developing negative charge in the transition state.

-

Solvent: Polar aprotic solvents like DMSO and DMF are ideal as they can solvate the cation of the base while leaving the anion more nucleophilic.

-

Microwave Enhancement: Microwave heating is particularly effective for SNAr reactions, as it can rapidly achieve the high temperatures often required to overcome the activation energy barrier, leading to significantly shorter reaction times.[3]

Route 3: Reductive Amination

This method involves the formation of the pyrrolidine ring from a 1,4-dicarbonyl compound and p-anisidine through a transfer hydrogenation process.[4]

Mechanism: The reaction likely proceeds through the initial formation of an enamine or imine intermediate from the reaction of p-anisidine with one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization and subsequent reduction of the resulting intermediate to form the saturated pyrrolidine ring.

Experimental Protocol:

-

In a reaction vessel, combine a 1,4-diketone such as 2,5-hexanedione (1.0 equiv.), p-anisidine (1.2 equiv.), and an iridium catalyst like [Cp*IrCl₂]₂ (0.5 mol%).[4]

-

Add deionized water as the solvent, followed by formic acid (5.0 equiv.) as the hydrogen source.[4]

-

Stir the mixture vigorously at 80 °C and monitor the reaction progress by TLC or LC-MS.[4]

-

Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Field Insights:

-

Catalyst and Hydrogen Source: The use of an iridium catalyst with formic acid as a mild and readily available hydrogen source makes this an operationally simple and attractive method.[4]

-

Solvent: The ability to perform this reaction in water is a significant advantage from a green chemistry perspective.[4]

-

Substrate Scope: This method is well-suited for producing 2,5-disubstituted N-arylpyrrolidines.

Data Presentation: Comparison of Synthesis Routes

| Route | Precursors | Key Reagents | Typical Conditions | Yield (%) | Advantages | Disadvantages |

| 1a. N-Alkylation (Conventional) | p-Anisidine, 1,4-Dichlorobutane | Na₂CO₃, Ethanol | Reflux, 12-24 h | 78-88[1] | Cost-effective precursors, straightforward procedure. | Long reaction times, moderate yields. |

| 1b. N-Alkylation (Microwave) | p-Anisidine, 1,4-Dibromobutane | K₂CO₃, Water | 150 °C, 15-20 min | High | Rapid reaction, high yields, green solvent. | Requires microwave reactor, 1,4-dibromobutane is more expensive. |

| 2a. Buchwald-Hartwig Amination | 4-Bromoanisole, Pyrrolidine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 80-110 °C, 4-24 h | 93[2] | High yields, broad functional group tolerance. | Expensive catalyst and ligands, requires inert atmosphere. |

| 2b. SNAr (Microwave) | 4-Fluoroanisole, Pyrrolidine | K₂CO₃, DMSO | 150-200 °C, 10-30 min | Moderate to High | Rapid reaction, metal-free. | Requires activated aryl halide, high temperatures. |

| 3. Reductive Amination | 2,5-Hexanedione, p-Anisidine | [Cp*IrCl₂]₂, HCOOH | Water, 80 °C, 12 h | Good to Excellent[4] | Green solvent, mild hydrogen source. | Produces a substituted pyrrolidine, may not be suitable for the unsubstituted target. |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 6.82−6.71 (m, 4H, Ar-H), 3.77 (s, 3H, OCH₃), 3.22-3.19 (m, 4H, N-CH₂), 1.88-1.84 (m, 4H, CH₂-CH₂).[5]

-

¹³C NMR (100 MHz, CDCl₃): δ 150.7, 139.9, 121.3, 119.9, 115.7, 111.9, 55.8, 50.7, 24.9.[5]

-

Mass Spectrometry (EI): m/z (%) = 177 (M⁺).

-

Infrared Spectroscopy (KBr, cm⁻¹): Key absorptions are expected around 2950-2800 (C-H stretching), 1610, 1510 (C=C aromatic stretching), 1240 (C-O stretching), and 1180 (C-N stretching).

Conclusion

The synthesis of this compound can be effectively achieved through several robust and reliable methods. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, cost considerations, available equipment, and the desired purity of the final product.

-

The N-alkylation of p-anisidine with 1,4-dihalobutanes offers a straightforward and cost-effective approach, particularly when utilizing microwave assistance to dramatically reduce reaction times and improve yields.

-

The Buchwald-Hartwig amination stands out as a highly efficient and versatile method, providing excellent yields, although it requires the use of expensive palladium catalysts and ligands and necessitates an inert atmosphere.

-

Nucleophilic aromatic substitution is a rapid and metal-free alternative, especially when employing microwave irradiation with 4-fluoroanisole as the substrate.

For researchers in drug development, the ability to efficiently synthesize this and other N-arylpyrrolidine analogs is paramount. A thorough understanding of the underlying chemical principles and the practical considerations of each synthetic pathway, as detailed in this guide, will enable the rational design of synthetic strategies to access novel and potentially therapeutic compounds.

References

- BenchChem. (2025).

- Organic Synthesis. Buchwald-Hartwig Coupling.

- Wiley-VCH.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Pyrrolidine-Containing Scaffolds.

- BenchChem. (2025). A Comparative Guide to Electrophile Reactivity in Pyrrolidine Synthesis.

- Organ, M. G., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 13(5), 1509-1515.

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- PMC. (2024).

- ACG Publications.

- CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- PubChem. 1-[1-(4-Methoxyphenyl)propyl]pyrrolidine | C14H21NO | CID 3057965.

- ResearchGate. (2018). Buchwald-Hartwig reaction: An overview.

- Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.

- The Royal Society of Chemistry.

- SpectraBase. Pyrrolidine, 1-[(4-hydroxy-3,5-dimethoxyphenyl)acetyl]- - Optional[Vapor Phase IR] - Spectrum.

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

- Sigma-Aldrich. 1-(4-Methoxy-phenyl)-pyrrolidine.

- PubChem. 1-[1-(4-Methoxyphenyl)propyl]pyrrolidine | C14H21NO | CID 3057965.

- PMC. (2021).

- ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Journal of the Serbian Chemical Society. (2016).

- CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- ChemicalBook. p-Anisidine synthesis.

- PMC. (2018).

- ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- ResearchGate. (2018). Buchwald-Hartwig reaction: An overview.

- ResearchGate. (2025).

- BenchChem. (2025).

- PrepChem.com.

- Sigma-Aldrich. p-Anisidine 4-Methoxyaniline.

- PubChemLite. 4-(4-methoxyphenyl)-2-methylpyrrolidine (C12H17NO).

- PMC. (2010). Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain.

- GovInfo.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 4. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

1-(4-Methoxyphenyl)pyrrolidine mechanism of action as a monoamine uptake inhibitor

An In-Depth Technical Guide to the Mechanism of Action of 1-(4-Methoxyphenyl)pyrrolidine Analogues as Monoamine Uptake Inhibitors

Foreword for the Research Professional

The intricate signaling of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—is fundamental to CNS function, governing mood, cognition, and motor control. The presynaptic transporters (DAT, NET, and SERT) are the primary regulators of this signaling, making them critical targets for therapeutic agents and substances of abuse. This guide focuses on the mechanistic pharmacology of a specific class of synthetic cathinones: this compound-containing compounds, exemplified by molecules like 4'-Methoxy-α-pyrrolidinopropiophenone (MOPPP). These pyrovalerone analogues have emerged as potent inhibitors of the dopamine and norepinephrine transporters.[1][2][3] Understanding their precise mechanism of action is paramount for elucidating their neuropharmacological profile, predicting their therapeutic potential, and assessing their abuse liability.

As a senior application scientist, my objective is to present not just a collection of data, but a cohesive narrative grounded in established experimental validation. This document provides a detailed exploration of the pharmacodynamics of these compounds, the molecular basis of their interaction with monoamine transporters, and the rigorous experimental protocols required for their characterization.

Pharmacological Profile: A High-Affinity Ligand for Dopamine and Norepinephrine Transporters

The primary mechanism of action for this compound analogues is the competitive inhibition of monoamine transporters.[1][4] These compounds bind to the substrate site on the dopamine transporter (DAT) and norepinephrine transporter (NET), effectively blocking the reuptake of their respective neurotransmitters from the synaptic cleft. This blockade leads to an accumulation of dopamine and norepinephrine in the extracellular space, thereby amplifying and prolonging their signaling.

While specific data for a single "this compound" is sparse, extensive structure-activity relationship (SAR) studies on the closely related pyrovalerone class of compounds provide a clear and authoritative picture of their pharmacological profile.[1][2][5] These studies consistently demonstrate that this structural class exhibits high affinity and potent inhibitory activity at DAT and NET, with significantly lower potency at the serotonin transporter (SERT).[1][2] This selectivity for catecholamine transporters is a hallmark of their stimulant properties.

The potency of these compounds is typically quantified through two key in vitro assays: radioligand binding assays, which determine the binding affinity (Kᵢ), and neurotransmitter uptake inhibition assays, which measure functional potency (IC₅₀).

Quantitative Data on Monoamine Transporter Inhibition

The following table summarizes representative biological data for pyrovalerone, the parent compound of this class, which underscores the characteristic selectivity profile. The (S)-enantiomer is generally the more active form.[1][2]

| Compound | Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |

| (S)-Pyrovalerone | DAT | 18.1 | 16.3 |

| NET | 163 | 12.1 | |

| SERT | >10,000 | 2540 |

Data synthesized from Meltzer et al. (2006).[1]

This pronounced selectivity for DAT and NET over SERT is a critical determinant of the psychoactive effects of these compounds, aligning them with classical psychostimulants and differentiating them from substances with significant serotonergic activity. The DAT/SERT selectivity ratio is often used as a predictive indicator of a compound's abuse liability.[4]

Molecular Mechanism: Competitive Blockade at the Transporter Binding Site

This compound analogues function as classical competitive inhibitors. They do not act as substrates for the transporters (i.e., they are not "releasers" like amphetamine) but rather occupy the transporter's binding pocket, preventing the native neurotransmitter from binding and being translocated into the presynaptic neuron.[4][6]

The interaction occurs at the central substrate-binding site (S1) within the transmembrane domains of the transporter protein. The binding of the inhibitor stabilizes the transporter in an outward-facing conformation, halting the transport cycle and preventing the clearance of neurotransmitters from the synapse. This leads to a sustained elevation of synaptic dopamine and norepinephrine concentrations, resulting in enhanced stimulation of postsynaptic receptors.

Experimental Workflows for Mechanistic Characterization

The elucidation of a compound's mechanism as a monoamine uptake inhibitor relies on a validated sequence of in vitro assays. The following protocols represent the gold standard for determining binding affinity and functional inhibition.[7][8][9]

Protocol 1: Radioligand Binding Assay for Transporter Affinity (Kᵢ)

This assay quantifies the affinity of the test compound for DAT, NET, and SERT by measuring its ability to displace a known high-affinity radioligand.

A. Rationale and Self-Validation:

-

Principle: The law of mass action governs the competition between the unlabeled test compound and a radiolabeled ligand for a finite number of transporter binding sites. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined.

-

Causality: Using cell membranes expressing a high density of a single human transporter subtype ensures that the observed binding is specific to the target of interest. Non-specific binding is determined using a high concentration of a known, potent inhibitor to saturate all specific sites, ensuring that any remaining radioligand signal is due to non-specific interactions.

-

Validation: The affinity (Kᵢ) is calculated from the IC₅₀ using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.[10] This provides a standardized value that is independent of assay conditions.

B. Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human DAT, NET, or SERT.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl).[11]

-

Perform differential centrifugation to isolate the membrane fraction, which contains the transporters.[10]

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[11]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add assay buffer, the membrane preparation, and serial dilutions of the this compound analogue.

-

Add a specific radioligand at a concentration near its dissociation constant (Kₔ). Examples include [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, and [³H]Citalopram for SERT.

-

For non-specific binding (NSB) control wells, add a high concentration of a non-radiolabeled inhibitor (e.g., 10 µM cocaine for DAT).

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

-

Separation and Detection:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[10]

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts for each well.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[10]

-

Protocol 2: Synaptosome Uptake Inhibition Assay for Functional Potency (IC₅₀)

This assay measures the functional ability of the test compound to block the transport of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

A. Rationale and Self-Validation:

-

Principle: Synaptosomes are resealed nerve terminals that contain functional transporters and maintain the necessary ion gradients for neurotransmitter uptake.[12][13][14] The assay measures the rate of accumulation of a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of the inhibitor.

-

Causality: This is a functional assay that directly measures the inhibition of the transport process, providing a more physiologically relevant measure of potency than a simple binding assay. The use of brain regions enriched in specific transporters (e.g., striatum for DAT) enhances the specificity of the measurement.[15][16]

-

Validation: The assay includes controls for non-specific uptake, typically defined in the presence of a known potent inhibitor or by conducting the assay at 4°C, which arrests active transport. This ensures that the measured signal represents specific, transporter-mediated uptake.

B. Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Rapidly dissect a specific brain region from a rodent (e.g., striatum for DAT).[13][16]

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.[12]

-

Perform differential centrifugation to pellet the crude synaptosomal fraction (P2).[12][13]

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) saturated with 95% O₂/5% CO₂ to maintain viability.[13]

-

-

Uptake Inhibition Assay:

-

Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the this compound analogue or vehicle for a set time (e.g., 15 minutes at 37°C).

-

Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).[15]

-

Allow the uptake to proceed for a short, defined period within the linear range of transport (e.g., 5 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioactivity.

-

-

Detection and Analysis:

-

Quantify the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.

-

Define non-specific uptake using a known inhibitor (e.g., cocaine for DAT) or by running a parallel reaction at 4°C.

-

Calculate the percentage of specific uptake inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the compound and use non-linear regression to determine the IC₅₀ value.

-

Conclusion

The mechanism of action of this compound and its structural analogues is characterized by potent and selective competitive inhibition of the dopamine and norepinephrine transporters. Their low affinity for the serotonin transporter results in a pharmacological profile dominated by catecholaminergic effects, consistent with psychostimulant activity. The in-depth characterization of these compounds, through rigorous radioligand binding and functional uptake assays, provides the essential data needed to understand their structure-activity relationships, predict their in vivo effects, and guide future drug development efforts in this chemical space. This guide provides the foundational knowledge and validated protocols for researchers to confidently investigate the intricate pharmacology of this important class of monoamine uptake inhibitors.

References

- Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters. Benchchem.

-

Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature. Available from: [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. Available from: [Link]

-

Sitte, H. H., Pifl, C., Drobny, H., Sitte, K. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1469–1479. Available from: [Link]

-

Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available from: [Link]

- Cellular Uptake and Release Assays Protocol. Gifford Bioscience.

-

Andrews, A. M., & Amara, S. G. (2003). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Available from: [Link]

-

Kamal, A., Reddy, M. K., Ramaiah, M. J., & Pushpavalli, S. N. C. V. L. (2012). An Update on the Synthesis of Pyrrolo[8][10]benzodiazepines. Molecules (Basel, Switzerland), 17(5), 5403–5454.

- Radioligand Binding Assay Protocol. Gifford Bioscience.

- Gauthier, S., et al. (2003). Pharmacology of (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino) -1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, a new potent and selective nonpeptide antagonist of the oxytocin receptor. The Journal of pharmacology and experimental therapeutics, 306(1), 253–261.

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. PubMed. Available from: [Link]

- Application Notes and Protocols for Mao-B-IN-25 in Dopamine Uptake and Release Studies. Benchchem.

-

4'-Methoxy-α-pyrrolidinopropiophenone. Wikipedia. Available from: [Link]

-

Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. (2025). JoVE. Available from: [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Semantic Scholar. Available from: [Link]

- Chen, J., et al. (2003). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of medicinal chemistry, 46(1), 107–116.

-

Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. PubMed Central. Available from: [Link]

- Saha, K., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Science advances, 9(5), eade5324.

-

Synthesis of 1-(4-Hydroxylphenyl)-4-(4-Nitrophenyl)piperazine. CORE. Available from: [Link]

- Stalińska, Z., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules (Basel, Switzerland), 29(21), 4885.

-

1-[1-(4-Methoxyphenyl)propyl]pyrrolidine. PubChem. Available from: [Link]

- Ronsisvalle, S., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3373–3389.

- Magalhães, H. I. F., et al. (2010). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer chemotherapy and pharmacology, 66(5), 867–875.

-

Ronsisvalle, S., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. Available from: [Link]

- Wojcieszak, J., et al. (2018). Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine. Naunyn-Schmiedeberg's archives of pharmacology, 391(5), 481–491.

-

para-Methoxyphenylpiperazine. Wikipedia. Available from: [Link]

- Torres-Piedra, M., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules (Basel, Switzerland), 27(2), 513.

- Sucic, S., & Sitte, H. H. (2016). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British journal of pharmacology, 173(10), 1625–1637.

- Kung, M. P., et al. (1998). In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine, p-MPPI, to 5-HT1A receptors in rat brain. Synapse (New York, N.Y.), 30(1), 64–73.

- Maki, R., Robinson, M. B., & Dichter, M. A. (1994). The glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate depresses excitatory synaptic transmission via a presynaptic mechanism in cultured hippocampal neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 14(11 Pt 1), 6754–6762.

Sources

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4'-Methoxy-α-pyrrolidinopropiophenone - Wikipedia [en.wikipedia.org]

- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

A Senior Application Scientist's Guide to Determining the In Vitro Binding Affinity of Novel Compounds at Monoamine Transporters: A Case Study with 1-(4-Methoxyphenyl)pyrrolidine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the in vitro binding affinity of novel chemical entities to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). While centered around the hypothetical investigation of 1-(4-Methoxyphenyl)pyrrolidine, the principles and methodologies detailed herein are broadly applicable to the characterization of any compound targeting these critical monoamine transporters. This document is intended to serve as a practical resource for researchers in pharmacology and drug discovery, offering not just protocols, but also the scientific rationale behind experimental design and data interpretation.

Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology

The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are transmembrane proteins that regulate neurotransmitter signaling by facilitating the reuptake of their respective monoamines from the synaptic cleft.[1] This crucial function makes them primary targets for a wide range of therapeutics, including antidepressants and psychostimulants, as well as drugs of abuse.[1][2] Consequently, the precise characterization of a novel compound's binding affinity and selectivity for these transporters is a cornerstone of modern neuropharmacology and a critical step in the drug development pipeline.

This compound is a chemical scaffold of interest due to its structural similarities to compounds with known activity at monoamine transporters. A thorough understanding of its binding profile at DAT, NET, and SERT is essential to predict its potential pharmacological effects, be they therapeutic or adverse. This guide will outline the theoretical and practical considerations for determining these binding affinities using the gold-standard method: the in vitro radioligand binding assay.[3][4][5]

The Scientific Underpinnings of Radioligand Binding Assays

The radioligand binding assay is a powerful and sensitive technique used to quantify the interaction between a ligand (in this case, our test compound) and a receptor or transporter.[6][7][8] The fundamental principle involves the use of a radiolabeled ligand (a "radioligand") that is known to bind with high affinity and specificity to the target of interest.

There are two primary types of radioligand binding experiments relevant to our investigation:

-

Saturation Assays: These experiments are used to determine the density of the target transporter in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[3][4]

-

Competition (or Inhibition) Assays: These assays are employed to determine the affinity of an unlabeled test compound (like this compound) for the target transporter. This is achieved by measuring the ability of the test compound to compete with a fixed concentration of the radioligand for binding to the transporter.[3][4] The resulting data allows for the calculation of the inhibitory constant (Ki), a measure of the test compound's binding affinity.

The relationship between these parameters is crucial for accurate data interpretation. The Ki value is derived from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

Ki is the inhibitory constant of the test compound.

-

IC50 is the half-maximal inhibitory concentration of the test compound.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand.

This equation underscores the importance of accurately determining the Kd of the radioligand before proceeding with competition assays.

Experimental Design: A Step-by-Step Guide

A successful radioligand binding study requires meticulous planning and execution. The following sections detail the critical steps involved in determining the binding affinity of this compound for DAT, NET, and SERT.

Preparation of Biological Material

The source of the transporters is a key consideration. While brain tissue homogenates can be used, cell lines stably expressing the human recombinant transporters (e.g., HEK293 or CHO cells) offer a more controlled and reproducible system.[1][9]

Protocol for Membrane Preparation from Transfected Cells:

-

Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT to near confluency.

-

Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping.

-

Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and incubate on ice.[10]

-

Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

-

Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.[10]

-

Washing: Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the BCA assay.[11] Aliquot and store the membranes at -80°C until use.

Selection of Radioligands and Assay Buffers

The choice of radioligand is critical for a successful binding assay. An ideal radioligand exhibits high affinity, high specificity for the target, low non-specific binding, and high specific activity.[7]

| Transporter | Recommended Radioligand | Typical Assay Buffer Components | Defining Ligand for Non-Specific Binding |

| DAT | [³H]WIN 35,428 ([³H]CFT)[1][12] | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl | 10 µM Cocaine[13] |

| NET | [³H]Nisoxetine | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl | 10 µM Desipramine[13] |

| SERT | [³H]Citalopram[14][15] | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl | 10 µM Fluoxetine |

Performing the Radioligand Binding Assay

The following protocol outlines a typical competition binding assay in a 96-well format.

Step-by-Step Competition Binding Assay Protocol:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the appropriate assay buffer. Prepare the radioligand solution at a concentration close to its Kd value. Prepare the membrane suspension at the desired protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Assay buffer

-

This compound or vehicle (for total binding) or the defining ligand (for non-specific binding)

-

Radioligand solution

-

Membrane suspension to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.[13] This separates the bound radioligand (trapped on the filter) from the free radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

-

Calculate Specific Binding:

-

Total Binding: Radioactivity measured in the absence of a competing ligand.

-

Non-Specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of a defining ligand.

-

Specific Binding: Total Binding - Non-Specific Binding.

-

-

Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine IC50 Values: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

-

Calculate Ki Values: Use the Cheng-Prusoff equation to calculate the Ki value for this compound at each transporter.

Data Presentation and Visualization

Clear and concise data presentation is paramount for effective communication of scientific findings.

Table 1: Hypothetical Binding Affinity Data for this compound

| Transporter | Radioligand | Kd of Radioligand (nM) | IC50 of this compound (nM) | Ki of this compound (nM) |

| DAT | [³H]WIN 35,428 | Value to be determined | Value to be determined | Value to be calculated |

| NET | [³H]Nisoxetine | Value to be determined | Value to be determined | Value to be calculated |

| SERT | [³H]Citalopram | Value to be determined | Value to be determined | Value to be calculated |

Note: This table is a template. The actual values would be determined experimentally.

Visualizing the Experimental Workflow

Caption: Principle of competitive radioligand binding.

Conclusion: Ensuring Scientific Rigor and Trustworthiness

The methodologies outlined in this guide provide a robust framework for the in vitro characterization of novel compounds targeting monoamine transporters. By adhering to these principles of meticulous experimental design, careful execution, and appropriate data analysis, researchers can generate high-quality, reproducible data. This, in turn, enables a deeper understanding of a compound's pharmacological profile and informs critical decisions in the drug discovery and development process. The self-validating nature of these protocols, which includes the determination of radioligand Kd values and the use of appropriate controls for non-specific binding, ensures the trustworthiness and scientific integrity of the generated binding affinity data.

References

- Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.

- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR.

- ChemicalBook. (2025). 1-(4-METHOXY-PHENYL)-PYRROLIDINE.

- PubMed. (n.d.). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates.

- PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.

- PubMed. (n.d.). Radioligand binding methods for membrane preparations and intact cells.

- Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.

- Revvity. (n.d.). Radiometric Ligand-Binding Assays.

- PubMed. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- ResearchGate. (2020). Analysis of SERT expression/binding sites by radioligand saturation....

- Gifford Bioscience. (n.d.). Radioligand Binding Assay.

- Creative Bioarray. (n.d.). Radioligand Binding Assay.

- PubMed. (n.d.). Radioligand binding assays and their analysis.

- ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET....

- Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization.

Sources

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Structure-activity relationship of methoxyphenylpyrrolidine analogs

An In-depth Technical Guide to the Structure-Activity Relationship of Methoxyphenylpyrrolidine Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

Methoxyphenylpyrrolidine-containing compounds represent a significant class of neuromodulatory agents, primarily recognized for their potent interactions with monoamine transporters. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the affinity and selectivity of these analogs for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By dissecting the core scaffold into three key regions—the methoxyphenyl ring, the pyrrolidine ring, and the alpha-position substituent—we elucidate the molecular determinants of transporter inhibition. This document synthesizes data from seminal pharmacological studies, offering field-proven insights into how specific structural modifications influence biological activity. Detailed experimental protocols for foundational assays, quantitative data summaries, and logical diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to navigate and contribute to this area of medicinal chemistry.

Introduction: The Significance of the Methoxyphenylpyrrolidine Scaffold

The methoxyphenylpyrrolidine scaffold is a privileged structure in modern neuropharmacology. Analogs built upon this core are frequently potent inhibitors of monoamine transporters (MATs), which include DAT, NET, and SERT.[1] These transporters are integral to regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[2][3] Their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][4]

The allure of methoxyphenylpyrrolidine analogs lies in their tunability. Subtle chemical modifications to the scaffold can dramatically alter potency and, crucially, selectivity between the three key monoamine transporters. A compound that potently and selectively inhibits DAT may have therapeutic potential as a treatment for cocaine addiction, while a dual NET/DAT inhibitor might be explored for ADHD.[4][5] This guide delves into the established SAR principles that allow medicinal chemists to rationally design analogs with desired pharmacological profiles.

The Core Scaffold: A Tripartite Analysis

To systematically understand the SAR of this class, we dissect the general structure into three primary regions of modification. This approach allows for a granular analysis of how changes in each region contribute to the overall pharmacological profile.

Caption: Core chemical scaffold highlighting the three key regions for SAR analysis.

Region 1: The Methoxyphenyl Ring - A Gatekeeper of Potency

The substitution pattern on the phenyl ring is a critical determinant of activity. While various substituents have been explored, the methoxy group's position and presence are particularly instructive.

Positional Isomerism of the Methoxy Group

The location of the methoxy group (ortho, meta, or para) significantly impacts transporter affinity. For instance, in a series of α-pyrrolidinohexiophenone (α-PHP) analogs, the 4-methoxy (para) substituted compound was found to be one of the most potent at the dopamine transporter (DAT), with an IC50 of 75 nM, comparable to the unsubstituted parent compound (IC50 = 97 nM).[6] This suggests that para-substitution with an electron-donating group like methoxy is well-tolerated and can even be beneficial for DAT inhibition.

Conversely, studies on serotonin 5-HT1A receptor antagonists based on a 1-(2-methoxyphenyl)piperazine scaffold highlight the importance of the ortho-methoxy group for high affinity at that specific target.[7] While not a direct analog, this underscores a recurring theme in neuropharmacology: the spatial arrangement of substituents dictates receptor/transporter recognition. The causal reasoning for exploring these positions is to probe the topology of the transporter's binding pocket, identifying regions that are sterically permissive or have specific electronic requirements (e.g., hydrogen bond acceptors).

Region 2: The α-Position - Tuning Selectivity and Potency

The substituent attached to the carbon alpha to the phenyl ring and the pyrrolidine nitrogen (part of the cathinone backbone in many analogs) is arguably the most critical modulator of potency and selectivity.

Elongation of the α-Alkyl Chain

A consistent and powerful trend observed in pyrovalerone-type cathinones is that increasing the length of the α-alkyl chain dramatically increases potency at both DAT and NET, with minimal impact on the already weak SERT activity.[8][9] This relationship is clearly demonstrated by comparing the binding affinities (Ki) and uptake inhibition potencies across a homologous series.

| Compound | α-Alkyl Chain | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) |

| α-PPP | Methyl | 1.29 | 2.45 | 161.4 |

| α-PBP | Ethyl | 0.145 | 0.448 | >30 |

| α-PVP | Propyl | 0.022 | 0.038 | >30 |

| α-PHP | Butyl | 0.016 | 0.029 | 33 |

| Data synthesized from multiple sources, primarily focused on α-pyrrolidinophenones.[8] |

This trend strongly suggests the presence of a hydrophobic pocket within the binding sites of DAT and NET that can accommodate increasingly longer alkyl chains, leading to enhanced binding affinity. The experimental choice to systematically lengthen the chain one carbon at a time is a classic medicinal chemistry strategy to map the dimensions and nature of such a pocket. The relative inactivity at SERT across this series establishes these compounds as potent and selective DAT/NET inhibitors.[4][8]

Region 3: The Pyrrolidine Ring - Stereochemistry and Beyond

The pyrrolidine ring itself is a crucial pharmacophoric element. Its replacement or modification often leads to a significant loss of potency.

Ring Constraints and Stereochemistry

Replacing the five-membered pyrrolidine ring with a six-membered piperidine ring has been shown to cause a substantial loss in binding potency at all monoamine transporters.[4] This indicates that the specific size and conformational constraints of the pyrrolidine ring are optimal for fitting into the transporter binding pocket.

Furthermore, the stereochemistry at the α-carbon is critical. For pyrovalerone, the activity resides almost entirely with the (S)-enantiomer, which is significantly more potent as a DAT inhibitor than the racemic mixture or the (R)-enantiomer.[4] This enantioselectivity is a hallmark of specific, high-affinity interactions with a chiral biological target like a transporter protein. The experimental decision to resolve the racemate into its constituent enantiomers is a self-validating step; if the biological activity is stereospecific, it confirms a specific binding interaction rather than a non-specific effect.

Mechanism of Action and Biological Profile

The vast majority of methoxyphenylpyrrolidine analogs and related pyrovalerone cathinones function as pure uptake inhibitors (i.e., blockers) at monoamine transporters, rather than as substrate-releasers like amphetamine.[5][9] They bind to the transporter protein, competitively inhibiting the reuptake of the endogenous neurotransmitter from the synapse.[10][11]

The typical selectivity profile is DAT ≥ NET >> SERT.[4][8] This makes them potent psychostimulants with a high abuse liability, as DAT inhibition is the primary mechanism behind the reinforcing effects of drugs like cocaine.[9][11] The lack of significant SERT activity differentiates their pharmacological profile from that of many antidepressants (SSRIs) or drugs like MDMA.

Caption: A standard workflow for a structure-activity relationship (SAR) study.

Experimental Protocols: Foundational Methodologies

The trustworthiness of any SAR study rests on robust and reproducible experimental methods. Below are detailed, step-by-step protocols for the two key in vitro assays used to characterize these compounds.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific monoamine transporter by measuring its ability to compete with a known high-affinity radioligand.

Methodology:

-

Tissue/Cell Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[9]

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., phosphate-buffered saline).

-

Incubation: In a 96-well plate, combine:

-

Cell membranes (providing the transporters).

-

A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[12]

-

Varying concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Controls:

-

Total Binding: Radioligand + membranes (no test compound).

-

Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.

-

-

Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 4°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Synaptosomal Monoamine Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rats or mice (e.g., striatum for DAT, hippocampus/cortex for NET/SERT) via differential centrifugation.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound for 10-15 minutes at 37°C.

-

Initiate Uptake: Add a fixed, low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake process.[4]

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to remain within the initial linear phase of uptake.

-

Control: Run a parallel set of tubes on ice (4°C) to determine non-specific uptake, as the transporter-mediated process is temperature-dependent.

-

Terminate Uptake: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Scintillation Counting: Quantify the amount of radioactivity taken up by the synaptosomes using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Transporter-mediated Uptake = Uptake at 37°C - Uptake at 4°C.

-

Plot the percentage of inhibition of transporter-mediated uptake against the log concentration of the test compound.

-

Use non-linear regression to calculate the IC50 value, representing the concentration at which the compound inhibits 50% of neurotransmitter uptake.

-

Conclusion and Future Directions

The structure-activity relationship of methoxyphenylpyrrolidine analogs is a well-defined yet continually evolving field. The core principles are clear: the pyrrolidine ring is essential, stereochemistry is critical, and the α-alkyl chain length is a primary driver of DAT/NET potency. The methoxyphenyl ring provides a key interaction point that can be modified to fine-tune activity.

Future research will likely focus on developing analogs with more nuanced pharmacological profiles. This includes the design of "atypical" DAT inhibitors that block dopamine uptake without producing the strong reinforcing effects of traditional stimulants, potentially offering a breakthrough in addiction therapy.[11][13] Furthermore, exploring substitutions that might introduce a degree of SERT activity could lead to novel compounds for treating mood disorders. By applying the foundational SAR principles outlined in this guide, researchers are well-positioned to design the next generation of monoamine transporter modulators with enhanced therapeutic potential.

References

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

-

De Wit, F., Leyssen, M., et al. (2021). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Molecules, 26(21), 6629. [Link]

-

Gannon, B. M., Williamson, A., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103-110. [Link]

-

Glennon, R. A., Dukat, M., et al. (2017). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 8(10), 2179–2186. [Link]

-

Coleman, J. A., Green, E. M., & Gouaux, E. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Cell, 185(11), 1933–1945.e15. [Link]

-

Kolanos, R., Partilla, J. S., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(6), 955-963. [Link]

-

Kolanos, R., Sakloth, F., et al. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 6(12), 2075-2085. [Link]

-

Hsin, L. W., Chang, Y., et al. (2004). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Bioorganic & Medicinal Chemistry Letters, 14(20), 5129-5132. [Link]

-

Cheng, P. T., Tice, C. M., et al. (2015). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 25(6), 1324-1328. [Link]

-

Salamone, J. D., Correa, M., et al. (2022). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. International Journal of Molecular Sciences, 23(19), 11623. [Link]

-

Palani, A., Biftu, T., et al. (2004). Syntheses and SAR studies of 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists of the human CCR5 chemokine receptor. Bioorganic & Medicinal Chemistry Letters, 14(13), 3419-3424. [Link]

-

Zwartsen, A., Kuijpers, L. P. M., et al. (2020). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. International Journal of Molecular Sciences, 21(11), 3820. [Link]

-

Newman, A. H., & Katz, J. L. (2007). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current Pharmaceutical Design, 13(34), 3575-3589. [Link]

-

Cheng, M. H., & Bahar, I. (2019). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. Biomolecules, 9(12), 844. [Link]

-

Andersen, J., Kristensen, A. S., et al. (2014). Identification of Novel Serotonin Transporter Compounds by Virtual Screening. Journal of Chemical Information and Modeling, 54(4), 1204–1212. [Link]

-

Lee, S. H., & Lee, K. H. (2020). Novel ways of targeting the dopamine transporter. Biomolecules & Therapeutics, 28(1), 21–29. [Link]

-

Carroll, F. I., Howard, J. L., et al. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future, 29(12), 1235. [Link]

-

Udenfriend, S., Creveling, C. R., et al. (1959). Inhibitors of norepinephrine metabolism in vivo. Archives of Biochemistry and Biophysics, 84, 249-251. [Link]

-

Carroll, F. I., Howard, J. L., et al. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future, 29(12), 1235-1244. [Link]

-

Mokrosz, M. J., Paluchowska, M. H., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 37(17), 2754-2760. [Link]

-

Newman, A. H., Kline, R. H., et al. (1995). Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 38(20), 3933-3942. [Link]

-

Jarocha, D., & Bojarski, A. J. (2017). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences, 18(10), 2056. [Link]

-

Saha, K., Sambo, D. O., et al. (2020). Discovery and Development of Monoamine Transporter Ligands. Molecules, 25(19), 4559. [Link]

-

Di Pietro, O., & Matucci, R. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 25(22), 5489. [Link]

-

Lee, Y. S., Lee, Y., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules, 26(11), 3302. [Link]

-

Kumar, A., & Siddiqui, A. A. (2017). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo-[2,1-f][4][6][14]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 181-190. [Link]

-

Blakely, R. D., & Bauman, A. L. (2000). Regulation of monoamine transporters: Role of transporter phosphorylation. Annual Review of Pharmacology and Toxicology, 40, 375-391. [Link]

Sources

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Serotonin Transporter Compounds by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of monoamine transporters: Role of transporter phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Early-Stage Research of 1-(4-Methoxyphenyl)pyrrolidine: A Psychoactive Substance Candidate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the initial scientific investigation into the psychoactive properties of the novel compound, 1-(4-Methoxyphenyl)pyrrolidine. Given the absence of substantive existing research on this specific molecule, this document outlines a structured, multi-tiered approach for its synthesis, in vitro characterization, and in vivo behavioral assessment. The proposed methodologies are grounded in established principles of neuropharmacology and drug discovery, aiming to elucidate the compound's mechanism of action, potential for psychostimulant activity, and abuse liability. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new psychoactive substances.

Introduction: Unveiling a Potential Psychostimulant

This compound emerges as a compound of interest due to its structural similarities to a class of synthetic cathinones known as pyrovalerone derivatives. These substances are recognized for their potent psychostimulatory effects, which are primarily mediated by the inhibition of dopamine (DAT) and norepinephrine (NET) transporters in the central nervous system[1][2]. The pyrrolidine ring is a common feature in many biologically active compounds, contributing to their stereochemistry and three-dimensional structure, which in turn influences their interaction with biological targets[3][4].

The methoxy group on the phenyl ring of this compound may also influence its pharmacokinetic and pharmacodynamic properties, potentially altering its blood-brain barrier permeability and affinity for monoamine transporters. The early and systematic characterization of such novel psychoactive substances (NPS) is crucial for understanding their pharmacological profile and potential risks[5].

This guide presents a logical and scientifically rigorous pathway for the initial stages of research, from chemical synthesis to preliminary behavioral screening. The overarching goal is to generate a foundational dataset that will inform subsequent, more in-depth investigations.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be adapted from established methods for the N-arylation of pyrrolidine. A common approach involves the reaction of an aniline with a suitable four-carbon dielectrophile or a one-pot synthesis from diethanolamine[6]. A proposed synthetic route is outlined below:

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed reductive amination synthesis route.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of p-anisidine in a suitable solvent (e.g., methanol), add succinaldehyde.

-

pH Adjustment: Adjust the pH of the reaction mixture to a slightly acidic range (pH 5-6) using a suitable acid (e.g., acetic acid) to facilitate imine formation.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-